SAHA-BPyne

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

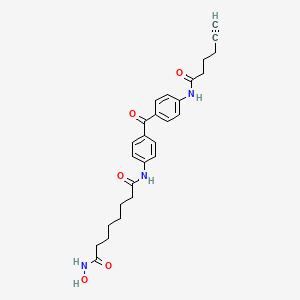

SAHA-BPyne: , auch bekannt als Suberoylanilid-Hydroxamsäure-BPyne, ist ein Derivat der Suberoylanilid-Hydroxamsäure. Es handelt sich um eine aktivitätsbasierte Sonde für die Proteinprofiling, die zur Erkennung von Histon-Deacetylase-Aktivität entwickelt wurde. Diese Verbindung zeichnet sich durch das Vorhandensein eines Benzophenon-Vernetzers und eines Alkin-Tags aus, die eine kovalente Markierung von proximalen Proteinen durch Photoaktivierung ermöglichen .

Wissenschaftliche Forschungsanwendungen

SAHA-BPyne has a wide range of scientific research applications, including:

Proteomic Profiling: It is used as a probe for profiling histone deacetylase activities in proteomes and live cells.

Epigenetic Studies: this compound is employed in studying the role of histone deacetylases in gene expression and epigenetic regulation.

Cancer Research: It is used to investigate the role of histone deacetylases in cancer and to identify potential therapeutic targets.

Drug Development: This compound is utilized in the development of histone deacetylase inhibitors for therapeutic applications

Wirkmechanismus

Mode of Action

SAHA-BPyne interacts with its targets by covalently labeling the proximal proteins through a photoactivation . This compound contains structural elements of the general HDAC inhibitor suberoylanilide hydroxamic acid (SAHA), as well as benzophenone and alkyne moieties to effect covalent modification and enrichment of HDACs . It inhibits HDAC activity in HeLa nuclear lysate with an IC50 of less than 5 μM .

Biochemical Pathways

This compound affects the HDAC pathway, which plays a critical role in transcriptional activation and repression . By inhibiting HDAC activity, this compound can influence gene expression. Additionally, it has been found to suppress the c-Myc/CCL1 pathway in glioma stem cells .

Pharmacokinetics

It’s known that this compound labels hdac complex proteins both in proteomes at 100 nm and in live cells at 500 nm , suggesting that it can penetrate cell membranes and interact with intracellular targets.

Result of Action

The molecular effects of this compound include the covalent labeling of proximal proteins through photoactivation, leading to the inhibition of HDAC activity . On a cellular level, this results in changes in gene expression and potentially influences cell differentiation, proliferation, and survival .

Action Environment

The action of this compound can be influenced by various environmental factors. Therefore, the cellular environment and the presence of other proteins and cofactors can significantly influence the action, efficacy, and stability of this compound .

Biochemische Analyse

Biochemical Properties

SAHA-BPyne plays a significant role in biochemical reactions, particularly in the inhibition of HDAC activity. It binds directly to the catalytic site of the enzyme, thereby blocking substrate access . This interaction with HDACs is crucial in regulating gene expression and cellular functions.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to inhibit HDAC activity in HeLa cell nuclear lysates . This inhibition influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with HDACs at the molecular level. It binds directly to the catalytic site of the enzyme, thereby blocking substrate access . This binding interaction results in the inhibition of HDAC activity, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound labels HDAC complex proteins both in proteomes at 100 nM and in live cells at 500 nM .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: : Die Synthese von SAHA-BPyne umfasst die Integration eines Benzophenon-Vernetzers und eines Alkin-Tags in die Struktur der Suberoylanilid-Hydroxamsäure. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung von Suberoylanilid-Hydroxamsäure: Dies beinhaltet die Reaktion von Subersäure mit Anilin zur Bildung von Suberoylanilid, gefolgt von einer Hydroxylierung zur Herstellung von Suberoylanilid-Hydroxamsäure.

Einbau des Benzophenon-Vernetzers: Die Benzophenon-Einheit wird durch eine Kupplungsreaktion mit Suberoylanilid-Hydroxamsäure eingeführt.

Anlagerung des Alkin-Tags:

Industrielle Produktionsverfahren: : Die industrielle Produktion von this compound folgt ähnlichen Syntheserouten, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Synthese- und Reinigungsverfahren ist in industriellen Umgebungen üblich, um eine gleichbleibende Qualität zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: : SAHA-BPyne unterliegt verschiedenen chemischen Reaktionen, darunter:

Photoaktivierung: Der Benzophenon-Vernetzer in this compound unterliegt einer Photoaktivierung, die zu einer kovalenten Markierung von proximalen Proteinen führt.

Klickchemie:

Häufige Reagenzien und Bedingungen

Photoaktivierung: Ultraviolettes Licht wird verwendet, um den Benzophenon-Vernetzer zu aktivieren.

Klickchemie: Kupfer(I)-Katalysatoren werden häufig verwendet, um die Azid-Alkin-Cycloadditionsreaktion zu erleichtern

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen kovalent markierte Proteine und Biokonjugate, die aus Klickchemie-Reaktionen resultieren .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Proteom-Profiling: Es wird als Sonde zur Profilbildung von Histon-Deacetylase-Aktivitäten in Proteomen und lebenden Zellen verwendet.

Epigenetische Studien: this compound wird zur Untersuchung der Rolle von Histon-Deacetylasen bei der Genexpression und epigenetischen Regulation eingesetzt.

Krebsforschung: Es wird verwendet, um die Rolle von Histon-Deacetylasen bei Krebs zu untersuchen und potenzielle therapeutische Ziele zu identifizieren.

Arzneimittelentwicklung: This compound wird bei der Entwicklung von Histon-Deacetylase-Inhibitoren für therapeutische Anwendungen eingesetzt

Wirkmechanismus

This compound übt seine Wirkung durch die Hemmung der Histon-Deacetylase-Aktivität aus. Der Benzophenon-Vernetzer ermöglicht die kovalente Markierung von proximalen Proteinen durch Photoaktivierung, während der Alkin-Tag Klickchemie-Reaktionen ermöglicht. Diese duale Funktionalität ermöglicht die Identifizierung und Profilbildung von Histon-Deacetylase-Komplexen in Proteomen und lebenden Zellen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Suberoylanilid-Hydroxamsäure: Die Stammverbindung von SAHA-BPyne, die auch die Histon-Deacetylase-Aktivität hemmt.

Trichostatin A: Ein weiterer Histon-Deacetylase-Inhibitor mit einer anderen chemischen Struktur.

Vorinostat: Ein klinisch zugelassenes Histon-Deacetylase-Inhibitor, das in der Krebstherapie eingesetzt wird

Eindeutigkeit von this compound: : this compound ist aufgrund seiner dualen Funktionalität einzigartig, die einen Benzophenon-Vernetzer für die Photoaktivierung und einen Alkin-Tag für Klickchemie-Reaktionen kombiniert. Dies ermöglicht präzisere und vielseitigere Anwendungen in der Proteom-Profiling und epigenetischen Studien .

Eigenschaften

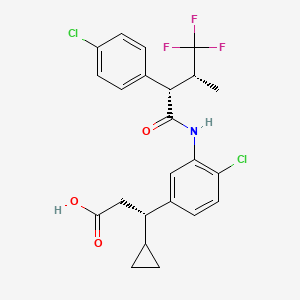

IUPAC Name |

N-[4-[4-(hex-5-ynoylamino)benzoyl]phenyl]-N'-hydroxyoctanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O5/c1-2-3-6-9-24(31)28-22-16-12-20(13-17-22)27(34)21-14-18-23(19-15-21)29-25(32)10-7-4-5-8-11-26(33)30-35/h1,12-19,35H,3-11H2,(H,28,31)(H,29,32)(H,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTATGLVGGHVIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does SAHA-BPyne interact with HDACs and what are the downstream effects of this interaction?

A1: this compound functions as an "activity-based probe" [, ], meaning it specifically targets active HDAC enzymes. It incorporates structural features of suberoylanilide hydroxamic acid (SAHA), a known HDAC inhibitor, to bind to the enzyme's active site.

Q2: What makes this compound particularly effective for profiling HDACs in live cells compared to other similar probes?

A2: While several probes demonstrate potent HDAC inhibition and labeling capabilities in prepared proteomes, this compound exhibits superior performance specifically in live cells []. Interestingly, this enhanced efficacy isn't solely attributed to its binding affinity for HDACs.

Q3: How has this compound been used to study HDAC activity in a disease model?

A3: this compound has been successfully employed to compare HDAC1 activity and expression levels in cancer cells treated with parthenolide, a cytotoxic agent []. This demonstrates the utility of this compound as a tool for studying HDAC function in a disease context and highlights its potential for future investigations into HDAC activity in various biological systems and disease models.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)

![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)

![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)